molecular formula C13H16NO3PS2 B13758270 2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 24017-24-1

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

Cat. No.: B13758270
CAS No.: 24017-24-1
M. Wt: 329.4 g/mol
InChI Key: MRNTWTRUPWODMD-UHFFFAOYSA-N
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Description

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole-1,3-dione core and a phosphinothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindole-1,3-dione scaffold . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of robust catalytic systems and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is unique due to its combination of the isoindole-1,3-dione core and the phosphinothioyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

24017-24-1

Molecular Formula

C13H16NO3PS2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C13H16NO3PS2/c1-3-17-18(19,4-2)20-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3

InChI Key

MRNTWTRUPWODMD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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